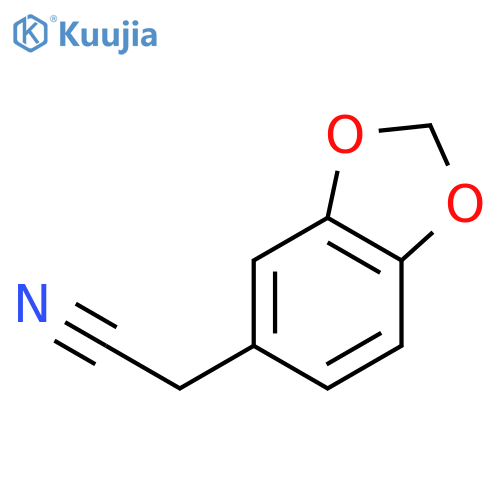Cas no 4439-02-5 (3,4-Methylenedioxyphenylacetonitrile)

4439-02-5 structure
商品名:3,4-Methylenedioxyphenylacetonitrile
3,4-Methylenedioxyphenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
- Homopiperonylnitrile
- 1,3-Benzodioxole-5-acetonitrile
- (1,3-Benzodioxol-5-yl)acetonitrile~3,4-(Methylenedioxy)benzyl cyanide~Piperonyl cyanide
- 3,4-Methylenedioxyphenylacetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile
- 2-(1,3-benzodioxol-5-yl)acetonitrile
- Homopiperonylonitrile
- 3,4-Methylenedioxybenzyl Cyanide
- 2-(2H-1,3-benzodioxol-5-yl)acetonitrile
- 1,3-Benzodioxol-5-ylacetonitrile
- ZQPBOYASBNAXOZ-UHFFFAOYSA-N
- 3,4-methylenedioxybenzylcyanide
- EINECS 224-655-9
- 3,4-Methylene Dioxyphenyl Nitrile
- A851331
- NS00031423
- L55KXL9MTL
- benzo[1,3]dioxol-5-yl-acetonitrile
- 5-Cyanomethyl-1,3-benzodioxole
- FT-0614405
- CK1017
- 3,4-methylenedioxyphenylacetonitile
- 2-(1,3-dioxaindan-5-yl)acetonitrile
- SY031615
- 3,4-METHYLENEDIOXYBENZENEACETONITRIL
- 2-(3,4-Methylenedioxyphenyl)acetonitrile
- (Benzo[1,3]dioxol-5-yl)acetonitrile
- DTXSID50196149
- 2-(1,3-benzodioxol-5-yl)-acetonitrile
- MFCD00005835
- AI3-21056
- FT-0682041
- [3,4-(methylenedioxy)phenyl]acetonitrile
- FS-1043
- Z234894070
- piperonyl cyanide
- 4439-02-5
- benzo[1,3]dioxole-5-acetonitrile
- Peperacetonitrile
- Piperonylacetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile, 99%
- M1923
- Benzodioxole-5-acetonitrile
- 927-38-8
- (Benzodioxol-5-yl)acetonitrile
- CS-0033767
- 1,3-Benzodioxol-5-ylacetonitrile #
- Q63396566
- AKOS001359218
- EN300-26831
- SCHEMBL141712
- 443-92-5
- DB-021962
-
- MDL: MFCD00005835
- インチ: 1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
- InChIKey: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C(C([H])([H])C#N)=C([H])C1=2
- BRN: 7739
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 42.2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
- ゆうかいてん: 41.0 to 45.0 deg-C
- ふってん: 140°C/5mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
- すいようせい: Insoluble in water.
- PSA: 42.25000
- LogP: 1.48138
- かんど: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
- ようかいせい: 自信がない
3,4-Methylenedioxyphenylacetonitrile セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36-S36/37
-
危険物標識:

- 包装カテゴリ:III
- 危険レベル:6.1
- 包装等級:III
- 包装グループ:III
- セキュリティ用語:6.1
- リスク用語:R20/21/22
- ちょぞうじょうけん:#「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
- 危険レベル:6.1
3,4-Methylenedioxyphenylacetonitrile 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-Methylenedioxyphenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26831-1.0g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95.0% | 1.0g |
$24.0 | 2025-03-21 | |
| Oakwood | 002596-5g |
3,4-(Methylenedioxy)phenylacetonitrile |
4439-02-5 | 98% | 5g |
$50.00 | 2024-07-19 | |
| eNovation Chemicals LLC | D523679-100g |
3,4-MethyleneDioxyphenylAcetonitrile |
4439-02-5 | 97% | 100g |
$200 | 2024-06-05 | |
| TRC | M304528-50mg |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104407-5g |
2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile |
4439-02-5 | 98% | 5g |
¥190 | 2023-04-14 | |
| Enamine | EN300-26831-0.25g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-26831-1g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95% | 1g |
$24.0 | 2023-09-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840937-25g |
2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile |
4439-02-5 | 98% | 25g |
¥580.00 | 2022-09-29 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1923-25G |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | >98.0%(GC) | 25g |
¥2580.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1923-5G |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | >98.0%(GC) | 5g |
¥575.00 | 2023-09-07 |
3,4-Methylenedioxyphenylacetonitrile サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:4439-02-5)胡椒乙腈
注文番号:LE26827314
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:59
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:4439-02-5)2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
注文番号:LE12341
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:07
価格 ($):discuss personally
3,4-Methylenedioxyphenylacetonitrile 関連文献
-
1. 282. The structure of tazettine. A synthesis of the Emde degradation product derived from tazettamideHiroshi Irie,Yoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1959 1446
-
Martin G. Banwell,Matthew T. Jones,Tristan A. Reekie,Brett D. Schwartz,Shen H. Tan,Lorenzo V. White Org. Biomol. Chem. 2014 12 7433
-
E. H. Farmer,G. M. Bennett,A. W. Chapman,S. G. P. Plant Annu. Rep. Prog. Chem. 1930 27 82
-
4. The chemistry of the “ insoluble red woods.” Part V. Pterocarpin and an oxidation product of homopterocarpinAlexander Robertson,W. B. Whalley J. Chem. Soc. 1954 1440
-
Sadagopan Raghavan,Anil Ravi Org. Biomol. Chem. 2016 14 10222
4439-02-5 (3,4-Methylenedioxyphenylacetonitrile) 関連製品
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:4439-02-5)3,4-(Methylenedioxy)phenylacetonitrile

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:4439-02-5)3,4-Methylenedioxyphenylacetonitrile

清らかである:99%/99%
はかる:25g/100g
価格 ($):216.0/251.0




